molecular formula C10H7F3N2O3 B1418239 2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 118828-32-3

2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol

Cat. No. B1418239
M. Wt: 260.17 g/mol
InChI Key: RNEGTPBAKCRJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol” is a chemical compound . It is characterized by the presence of a fluorine atom and a carbon-containing pyridine in its structure . This compound is an important ingredient for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of such compounds is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of this compound is C10H7F3N2O3 . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

  • The study by Viji et al. (2020) utilized Density Functional Theory (DFT) and other computational methods to analyze the molecular structure and spectroscopic data of a related compound. This study is significant for understanding the molecular behavior of such compounds, which can have implications in various scientific applications (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Anticancer Evaluation

  • Yakantham, Sreenivasulu, and Raju (2019) synthesized derivatives of a similar compound and tested them for anticancer activity against various human cancer cell lines. Their findings indicate the potential of such compounds in cancer research and treatment (Yakantham, Sreenivasulu, & Raju, 2019).

Synthesis and Biological Potentials

  • Ahsan et al. (2020) synthesized a series of oxadiazoles and tested them against various cancer cell lines. They found significant anticancer activity in some of the synthesized compounds, highlighting the therapeutic potential of this chemical class (Ahsan et al., 2020).

Antibacterial Properties

  • Kakanejadifard et al. (2013) explored the antibacterial activities of compounds containing the oxadiazole group. Their findings suggest that such compounds can be active against certain bacteria, which could be relevant for antimicrobial research (Kakanejadifard et al., 2013).

Organic Light-Emitting Diodes (OLEDs)

  • Jin et al. (2014) and Jing et al. (2017) conducted studies on iridium complexes containing oxadiazole groups. These studies are significant for the development of OLED technology, demonstrating the potential of these compounds in improving the efficiency and performance of OLEDs (Jin et al., 2014), (Jing, Zhao, & Zheng, 2017).

Safety And Hazards

The safety data sheet suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or clothing. It also suggests avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

Trifluoromethylpyridine derivatives, which this compound is a part of, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of such compounds will be discovered in the future .

properties

IUPAC Name

2-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O3/c1-17-7-4-5(2-3-6(7)16)8-14-9(18-15-8)10(11,12)13/h2-4,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEGTPBAKCRJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NOC(=N2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
Reactant of Route 3
Reactant of Route 3
2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
Reactant of Route 4
Reactant of Route 4
2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
Reactant of Route 5
2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
Reactant of Route 6
Reactant of Route 6
2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.